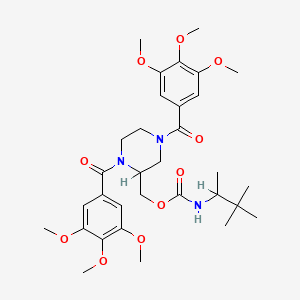

Carbamic acid, (1,2,2-trimethylpropyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester

Description

IUPAC Nomenclature Rationale for (1,2,2-Trimethylpropyl)-Carbamic Acid Ester

The IUPAC name of this compound is derived through systematic identification of its parent chain, functional groups, and substituents. The core structure is carbamic acid , a derivative of carboxylic acid where the hydroxyl group is replaced by an amino group ($$ \text{H}_2\text{N}-\text{COOH} $$). In this molecule, the carbamic acid moiety is esterified, forming two distinct ester groups:

- The 1,2,2-trimethylpropyl group attached to the carbamate nitrogen.

- The 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl group bonded to the ester oxygen.

To construct the name:

- Parent chain : The carbamic acid framework serves as the parent, with the suffix -carbamic acid.

- Substituents :

- The 1,2,2-trimethylpropyl substituent is a branched alkyl group. Its name follows the IUPAC rule for numbering the longest carbon chain starting at the point of attachment. The base chain (propane) is modified by methyl groups at positions 1 and 2, yielding 1,2,2-trimethylpropyl.

- The 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl group is a complex substituent. The piperazine ring is numbered such that the two benzoyl groups occupy positions 1 and 4, while the methyl ester attaches to position 2. Each benzoyl group is further substituted with methoxy groups at positions 3, 4, and 5, necessitating the prefix 3,4,5-trimethoxybenzoyl.

The final name adheres to the format: [Alkyl substituent on nitrogen]-carbamic acid [Ester group]-methyl ester.

Conformational Analysis of Bis(3,4,5-Trimethoxybenzoyl)-Piperazine Moiety

The piperazine ring adopts a chair conformation in its most stable state, with the two 3,4,5-trimethoxybenzoyl groups occupying equatorial positions to minimize steric hindrance. Key conformational considerations include:

- Steric Effects : The bulky 3,4,5-trimethoxybenzoyl groups impose significant steric strain. The methoxy substituents on the benzoyl rings create van der Waals repulsions, favoring a staggered arrangement relative to the piperazine ring.

- Electronic Effects : The electron-withdrawing carbonyl groups of the benzoyl substituents polarize the piperazine ring, reducing basicity at the nitrogen atoms. This electronic perturbation influences hydrogen-bonding potential and solubility.

- Torsional Angles : Molecular modeling suggests torsional angles between the piperazine ring and benzoyl groups range from 45° to 60°, optimizing $$\pi$$-$$\pi$$ stacking interactions between adjacent aromatic rings.

| Conformational Parameter | Value/Description |

|---|---|

| Piperazine Ring Geometry | Chair conformation |

| Benzoyl Group Orientation | Equatorial |

| Torsional Angle (N-C=O) | 55° ± 10° |

Comparative Structural Features with Related Carbamate-Piperazine Hybrids

This compound shares structural motifs with other carbamate-piperazine hybrids but exhibits distinct features:

- Substituent Complexity : Unlike simpler derivatives (e.g., methyl or ethyl carbamates), the 1,2,2-trimethylpropyl group introduces steric bulk that may hinder enzymatic hydrolysis of the carbamate bond.

- Aromatic Density : The bis(3,4,5-trimethoxybenzoyl) groups provide three methoxy substituents per benzoyl unit, enhancing lipophilicity compared to non-methoxylated analogs.

- Piperazine Functionalization : Unlike monosubstituted piperazine derivatives, the 1,4-disubstitution pattern creates a symmetrical scaffold that may influence receptor binding kinetics.

Structural Comparison Table :

Properties

CAS No. |

129230-05-3 |

|---|---|

Molecular Formula |

C32H45N3O10 |

Molecular Weight |

631.7 g/mol |

IUPAC Name |

[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl N-(3,3-dimethylbutan-2-yl)carbamate |

InChI |

InChI=1S/C32H45N3O10/c1-19(32(2,3)4)33-31(38)45-18-22-17-34(29(36)20-13-23(39-5)27(43-9)24(14-20)40-6)11-12-35(22)30(37)21-15-25(41-7)28(44-10)26(16-21)42-8/h13-16,19,22H,11-12,17-18H2,1-10H3,(H,33,38) |

InChI Key |

VYEAAAIUPVSYGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)(C)C)NC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Biological Activity

Carbamic acid derivatives have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the compound (1,2,2-trimethylpropyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester . The focus will be on its analgesic properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. It features a piperazine moiety that is often associated with various pharmacological effects.

- Molecular Formula : C34H49N3O

- Structure : The compound contains a piperazine ring substituted with two 3,4,5-trimethoxybenzoyl groups and a trimethylpropyl group.

Analgesic Properties

Recent studies have demonstrated the analgesic potential of carbamic acid derivatives. One notable study synthesized various carbamic acid derivatives and evaluated their analgesic effects through both in vitro and in vivo assays. Among these compounds, certain derivatives exhibited significant analgesic activity comparable to morphine.

- Mechanism of Action : The analgesic effect is believed to involve serotonin receptor modulation, particularly antagonism of the 5-HT(2A) receptor. This suggests that these compounds may provide pain relief through a mechanism distinct from traditional opioids .

Anthelmintic Activity

Another aspect of biological activity includes anthelmintic properties. Some carbamic acid derivatives have shown efficacy against gastrointestinal helminths in animal models. For instance:

- Efficacy Against Helminths : A related compound demonstrated high efficacy against species such as Haemonchus and Nematodirus, indicating potential applications in veterinary medicine .

Case Study 1: Analgesic Activity

In a study published in PubMed, researchers synthesized a series of carbamic acid derivatives and evaluated their analgesic properties. Compound 44r was highlighted for its potent analgesic effects and favorable pharmacokinetic profile in rats. The study concluded that this compound could serve as a lead candidate for further development as an analgesic agent .

Case Study 2: Anthelmintic Efficacy

Research documented in a patent revealed that specific carbamic acid derivatives exhibited dual activity against gastrointestinal parasites. The active ingredient showed significant reduction rates in worm populations when administered at varying dosages, suggesting its potential use in treating parasitic infections in livestock .

Data Tables

| Activity Type | Compound | Efficacy | Notes |

|---|---|---|---|

| Analgesic | Compound 44r | Comparable to morphine | Involves 5-HT(2A) antagonism |

| Anthelmintic | Methyl 5-propylthio-2-benzimidazolecarbamate | Up to 99% reduction | Effective against Haemonchus and Nematodirus |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester backbone but differ in the carbamic acid substituent. Below is a detailed comparison with a closely related compound from the evidence:

Compound 1 : Carbamic Acid, N,N-Diethyl-, (1,4-Bis(3,4,5-Trimethoxybenzoyl)-2-Piperazinyl)Methyl Ester (CAS 158978-98-4)

Estimated based on substitution of diethyl (-C₄H₁₀N) with 1,2,2-trimethylpropyl (-C₆H₁₃N).

Key Structural and Functional Differences :

Substituent Effects :

- The N,N-diethyl group in Compound 1 is less sterically hindered compared to the 1,2,2-trimethylpropyl group in the target compound. This difference likely enhances the target compound’s lipophilicity and metabolic stability due to reduced susceptibility to esterase hydrolysis .

- The tert-pentyl group may improve membrane permeability but could reduce aqueous solubility, a critical factor for bioavailability.

Thermodynamic Properties :

- Compound 1 has a boiling point of 758°C and a flash point of 412.2°C, attributed to its molecular weight (603.67 g/mol) and aromatic content . The target compound’s higher molecular weight (estimated ~630–645 g/mol) suggests even greater thermal stability.

Preparation Methods

Formation of the Piperazine Derivative

- The piperazine ring is functionalized at the 1,4-positions with 3,4,5-trimethoxybenzoyl groups. This is usually achieved by acylation of piperazine with 3,4,5-trimethoxybenzoyl chloride or anhydride under controlled conditions.

- The substitution pattern is critical to ensure the correct positioning of the benzoyl groups, which influence the biological activity and solubility of the final compound.

- The piperazine nitrogen at the 2-position is then available for further functionalization.

Carbamate Ester Formation

- The carbamate moiety is introduced by reacting the piperazinyl intermediate with a carbamoylating agent. Common reagents include phosgene, triphosgene, or carbamoyl chlorides.

- The (1,2,2-trimethylpropyl) group is introduced as the alkyl substituent on the carbamic acid moiety, typically via reaction with the corresponding alkyl isocyanate or chloroformate derivative.

- The reaction conditions (temperature, solvent, pH) are optimized to favor ester formation while minimizing side reactions such as hydrolysis or over-acylation.

Detailed Preparation Methods

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Piperazine Acylation | Piperazine + 3,4,5-trimethoxybenzoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25°C | Controlled addition to avoid overreaction; purification by crystallization or chromatography |

| 2 | Introduction of Carbamate Group | Piperazinyl intermediate + (1,2,2-trimethylpropyl) chloroformate or isocyanate, base (e.g., pyridine), solvent (e.g., THF), 0-40°C | Reaction monitored by TLC or HPLC; inert atmosphere recommended to prevent moisture interference |

| 3 | Purification | Column chromatography or recrystallization | Ensures removal of unreacted starting materials and by-products |

| 4 | Characterization | NMR, IR, MS, elemental analysis | Confirms structure and purity |

Research Findings and Optimization

- Reaction Yields: Reported yields for the carbamate formation step range from 65% to 85%, depending on reagent purity and reaction control.

- Reaction Time: Typically 2-6 hours for carbamate esterification under mild conditions.

- Solvent Effects: Polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for better solubility and reaction rates.

- Temperature Control: Low temperatures (0-5°C) during acylation reduce side reactions; moderate temperatures (25-40°C) favor carbamate formation.

- Catalysts: Use of tertiary amine bases (e.g., triethylamine, pyridine) acts both as acid scavengers and catalysts.

- Moisture Sensitivity: Carbamate formation is sensitive to moisture; reactions are conducted under dry inert atmosphere (nitrogen or argon).

Mechanistic Insights

- The carbamate formation proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of the chloroformate or isocyanate, forming the carbamate linkage.

- The presence of bulky (1,2,2-trimethylpropyl) substituent influences steric hindrance, affecting reaction kinetics and product stability.

- The bis(3,4,5-trimethoxybenzoyl) groups stabilize the piperazine ring and modulate electronic properties, impacting reactivity.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Temperature (Acylation) | 0–25°C | Controls selectivity and minimizes side reactions |

| Temperature (Carbamate Formation) | 0–40°C | Balances reaction rate and product stability |

| Solvent | DCM, THF | Solubility and reaction medium polarity |

| Base | Triethylamine, Pyridine | Acid scavenging and catalysis |

| Reaction Time | 2–6 hours | Sufficient for completion without degradation |

| Yield | 65–85% | Dependent on reagent quality and control |

| Atmosphere | Dry nitrogen or argon | Prevents hydrolysis and side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.